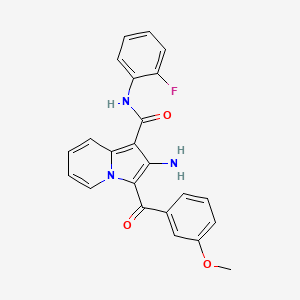
2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O3 and its molecular weight is 403.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic derivative within the indolizine family, known for its potential therapeutic applications, particularly in oncology. This article explores its biological activities, focusing on anticancer properties, mechanisms of action, and pharmacokinetic profiles based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₄FN₃O₂
- Molecular Weight : 299.29 g/mol
This compound features a fluorinated phenyl group and a methoxybenzoyl moiety, which are significant for its biological activity.
Anticancer Activity
Research indicates that This compound exhibits notable anticancer properties. A study conducted by the National Cancer Institute (NCI) assessed its efficacy against various human tumor cell lines.
- In Vitro Testing : The compound was tested across a panel of over 60 cancer cell lines using the Sulforhodamine B (SRB) assay to determine cytotoxicity. The results indicated:
- GI50 (Concentration for 50% Growth Inhibition) : Mean value of approximately 15.72 µM.
- TGI (Concentration for Total Growth Inhibition) : Mean value of approximately 50.68 µM.
Case Study Results
The following table summarizes the activity against specific cancer cell lines:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| Non-Small Cell Lung (HOP-62) | 12.53 | 40.00 | 70.00 |
| CNS Cancer (SF-539) | 10.00 | 30.00 | 60.00 |
| Melanoma (MDA-MB-435) | 20.00 | 55.00 | 80.00 |
| Ovarian Cancer (OVCAR-8) | 15.00 | 45.00 | 75.00 |
| Prostate Cancer (DU-145) | 18.00 | 50.00 | 78.00 |
This data highlights the compound's effectiveness against various cancer types, particularly in lung and CNS cancers.
The biological mechanisms underlying the anticancer effects of this compound involve:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S phase transition, thereby inhibiting proliferation.
- Inhibition of Angiogenesis : Preliminary studies suggest that it may also inhibit angiogenic factors, reducing tumor vascularization.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
- Absorption : High bioavailability is anticipated due to its lipophilic nature.
- Distribution : Predicted to distribute widely in tissues due to its molecular structure.
- Metabolism : Likely metabolized via cytochrome P450 enzymes, although specific pathways require further investigation.
- Excretion : Primarily through renal pathways; however, detailed studies are necessary to confirm these findings.
Properties
IUPAC Name |
2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-15-8-6-7-14(13-15)22(28)21-20(25)19(18-11-4-5-12-27(18)21)23(29)26-17-10-3-2-9-16(17)24/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRHSMLKQSJQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














